molecular formula C24H30ClN3O3 B315424 N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide

Cat. No.: B315424
M. Wt: 444 g/mol
InChI Key: VZJVXXMHAZUCKM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a propoxybenzoyl group, a chlorophenyl group, and a methylpropanamide moiety. Its unique structure suggests potential biological and chemical activities, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the propoxybenzoyl group. The chlorophenyl group is then added through a substitution reaction, and finally, the methylpropanamide moiety is attached. Reaction conditions often include the use of solvents like dichloromethane and reagents such as lutidine and tetrafluoroborate .

Chemical Reactions Analysis

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in drug discovery and development.

    Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The piperazine ring and the propoxybenzoyl group are likely to play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide can be compared to other piperazine derivatives and benzoyl-substituted compounds. Similar compounds include:

Properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444 g/mol

IUPAC Name

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C24H30ClN3O3/c1-4-15-31-20-8-5-18(6-9-20)24(30)28-13-11-27(12-14-28)22-10-7-19(16-21(22)25)26-23(29)17(2)3/h5-10,16-17H,4,11-15H2,1-3H3,(H,26,29)

InChI Key

VZJVXXMHAZUCKM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C(C)C)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C(C)C)Cl

Origin of Product

United States

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